molecular formula C14H12ClNOS2 B408286 (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B408286
M. Wt: 309.8g/mol
InChI Key: BQGRWBGUZRUKOV-SWCFZJNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a chlorophenyl group and a thiazolidinone core, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, or interfere with DNA replication. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinones, such as:

  • (5E)-5-[(2E)-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, making each compound unique in its applications and effects.

Properties

Molecular Formula

C14H12ClNOS2

Molecular Weight

309.8g/mol

IUPAC Name

(5E)-5-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12ClNOS2/c1-2-16-13(17)12(19-14(16)18)9-5-7-10-6-3-4-8-11(10)15/h3-9H,2H2,1H3/b7-5+,12-9+

InChI Key

BQGRWBGUZRUKOV-SWCFZJNMSA-N

SMILES

CCN1C(=O)C(=CC=CC2=CC=CC=C2Cl)SC1=S

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC=CC2=CC=CC=C2Cl)SC1=S

Origin of Product

United States

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